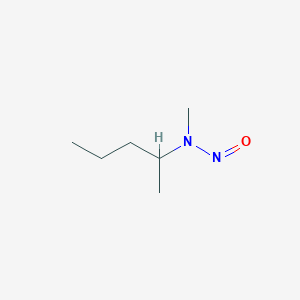![molecular formula C11H19N3 B14281229 1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]- CAS No. 136469-78-8](/img/structure/B14281229.png)
1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N,N-dimethyl-N’-[1-(3-pyridinyl)ethyl]- is a chemical compound with a complex structure that includes both ethylenediamine and pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-[1-(3-pyridinyl)ethyl]- typically involves the reaction of N,N-dimethylethylenediamine with a pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is usually purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N,N-dimethyl-N’-[1-(3-pyridinyl)ethyl]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
1,2-Ethanediamine, N,N-dimethyl-N’-[1-(3-pyridinyl)ethyl]- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-[1-(3-pyridinyl)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, altering their activity and affecting biochemical pathways. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine, N,N-dimethyl-: A simpler analog without the pyridine moiety.
N,N’-Dimethylethylenediamine: Another related compound with similar properties but different structural features.
Uniqueness
1,2-Ethanediamine, N,N-dimethyl-N’-[1-(3-pyridinyl)ethyl]- is unique due to the presence of both ethylenediamine and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
136469-78-8 |
|---|---|
Formule moléculaire |
C11H19N3 |
Poids moléculaire |
193.29 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-(1-pyridin-3-ylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H19N3/c1-10(13-7-8-14(2)3)11-5-4-6-12-9-11/h4-6,9-10,13H,7-8H2,1-3H3 |
Clé InChI |
RCAYQQGZGCJFOX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CN=CC=C1)NCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


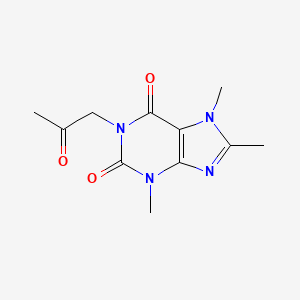
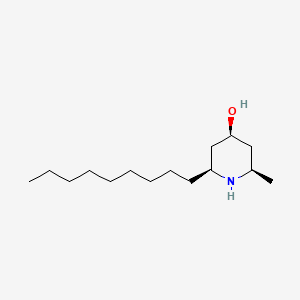



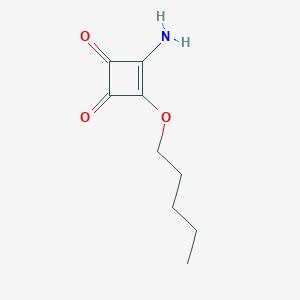


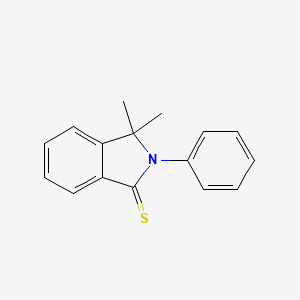

![{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14281223.png)

